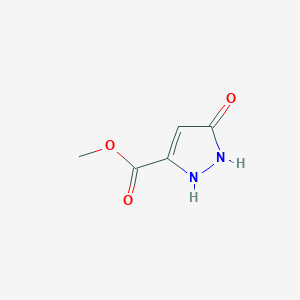![molecular formula C8H5ClN2O B6593965 5-氯咪唑并[1,2-a]吡啶-2-甲醛 CAS No. 881841-35-6](/img/structure/B6593965.png)
5-氯咪唑并[1,2-a]吡啶-2-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound with the CAS Number: 881841-35-6 . It has a molecular weight of 180.59 . The IUPAC name for this compound is 5-chloroimidazo[1,2-a]pyridine-2-carbaldehyde .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis is often assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The InChI code for 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is 1S/C8H5ClN2O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-5H . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The reaction mechanisms often involve transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical and Chemical Properties Analysis
5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a solid at room temperature . The compound should be stored in a refrigerator .科学研究应用
荧光分子转子研究
5-氯咪唑并[1,2-a]吡啶-2-甲醛衍生物已被用于合成荧光分子转子(FMR)。这些 FMR 表现出显着的粘度传感特性,并在粘性环境中显示出高达 31 倍的发射强度增强。这项研究突出了它们在研究微环境和分子相互作用中的潜在应用 (Jadhav & Sekar, 2017)。
杂环查耳酮的合成
该化合物已参与新型杂环查耳酮和二吡唑并吡啶的合成。形成各种查耳酮类似物的多功能性说明了 5-氯咪唑并[1,2-a]吡啶-2-甲醛在合成有机化学中的适应性,从而产生具有潜在生物活性的化合物 (Quiroga et al., 2010)。
新型光致发光材料的开发
研究人员使用 5-氯咪唑并[1,2-a]吡啶-2-甲醛合成了新型化合物,用于探索光致发光特性。这些研究对于开发具有光电和传感器技术潜在应用的新材料至关重要 (Ge et al., 2014)。
生物成像中的应用
该化学物质已用于构建次氯酸盐荧光探针,展示了快速检测能力。此类探针在生物成像中具有实际应用,为生物医学研究和诊断提供了有价值的工具 (Wu et al., 2016)。
配位聚合物的合成
衍生自 5-氯咪唑并[1,2-a]吡啶-2-甲醛的配体在合成具有独特光致发光和磁性的配位聚合物中发挥了重要作用。这些发现对于材料科学具有重要意义,特别是在新型发光材料和磁性化合物的开发中 (Jiang & Yong, 2019)。
安全和危害
未来方向
Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . They have been attracting substantial interest due to their potential pharmaceutical applications . Therefore, future research may focus on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .
作用机制
Target of Action
5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a derivative of imidazo[1,2-a]pyridines , which are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . .
Mode of Action
Imidazo[1,2-a]pyridines, in general, are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
生化分析
Biochemical Properties
5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as DNA or proteins, leading to changes in their structure and function. This binding can result in the inhibition or activation of enzymes, modulation of gene expression, and disruption of cellular processes. For instance, the compound’s interaction with DNA can lead to the formation of DNA adducts, which can interfere with DNA replication and transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have indicated that prolonged exposure to the compound can lead to cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant toxic or adverse effects. For example, high doses of 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde have been associated with hepatotoxicity and nephrotoxicity in animal studies. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its conversion into various metabolites. These metabolic transformations can influence the compound’s biological activity and toxicity. Additionally, 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via membrane transporters or bind to intracellular proteins that facilitate its distribution. These processes are crucial for the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde plays a vital role in its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects. For example, nuclear localization of 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde can enhance its ability to modulate gene expression by directly interacting with DNA or transcription factors .
属性
IUPAC Name |
5-chloroimidazo[1,2-a]pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSSFFSMLCEHFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














